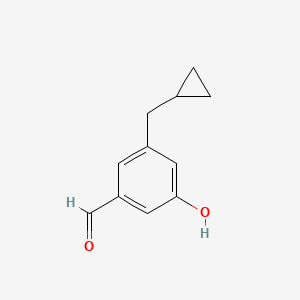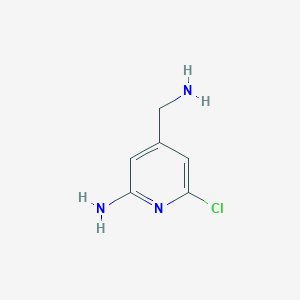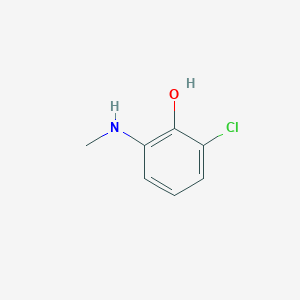
2-Chloro-6-(methylamino)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(methylamino)phenol is an organic compound with a molecular formula of C7H8ClNO It is a derivative of phenol, where the hydroxyl group is substituted with a chlorine atom at the second position and a methylamino group at the sixth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(methylamino)phenol typically involves the nucleophilic aromatic substitution of 2-chlorophenol with methylamine. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or distillation.
化学反応の分析
Types of Reactions: 2-Chloro-6-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides are employed under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
2-Chloro-6-(methylamino)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-6-(methylamino)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
2-Chloro-4-(methylamino)phenol: Similar structure but with the methylamino group at the fourth position.
2-Chloro-6-(ethylamino)phenol: Similar structure but with an ethylamino group instead of a methylamino group.
2-Bromo-6-(methylamino)phenol: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 2-Chloro-6-(methylamino)phenol is unique due to the specific positioning of the chlorine and methylamino groups, which influence its chemical reactivity and potential applications. The presence of both electron-donating and electron-withdrawing groups on the phenol ring makes it a versatile compound for various chemical reactions and applications.
特性
分子式 |
C7H8ClNO |
|---|---|
分子量 |
157.60 g/mol |
IUPAC名 |
2-chloro-6-(methylamino)phenol |
InChI |
InChI=1S/C7H8ClNO/c1-9-6-4-2-3-5(8)7(6)10/h2-4,9-10H,1H3 |
InChIキー |
ADUXONPTYQDSOE-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C(=CC=C1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


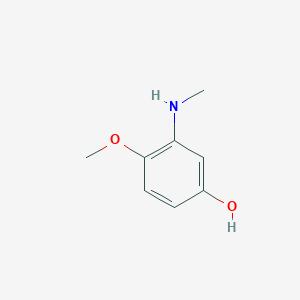
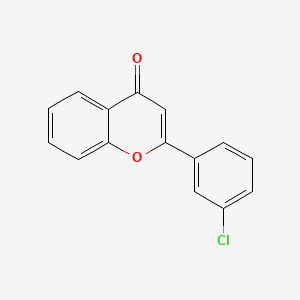


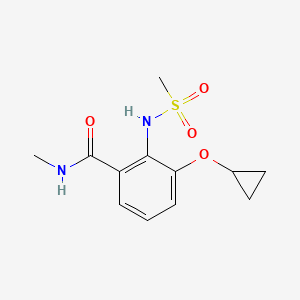
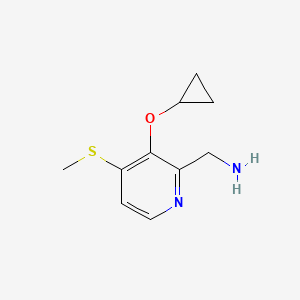
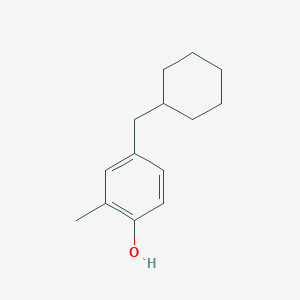
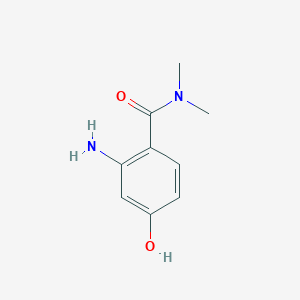
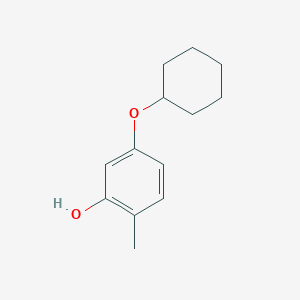
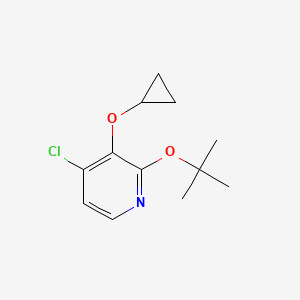
![Ethyl [(1-cyano-2-phenylethyl)amino]acetate](/img/structure/B14834858.png)

